

NMR characterization to confirm the structure of functionalized bicyclo[1.1.1]pentanes

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Compound of Interest

tert-Butyl (3Compound Name: aminobicyclo[1.1.1]pent-1yl)carbamate

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Unlocking the Bicyclo[1.1.1]pentane Core: A Guide to NMR Structural Characterization

For researchers, scientists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. Its unique three-dimensional structure can impart improved physicochemical properties to drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and functionalization of these rigid cage structures. This guide provides a comparative analysis of NMR characterization techniques for functionalized BCPs, supported by experimental data and protocols.

The BCP Fingerprint: Interpreting NMR Spectra

The highly symmetrical and strained structure of the BCP core gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The bridgehead protons and carbons, as well as the methylene bridge protons, exhibit distinct chemical shifts and coupling patterns that are sensitive to the nature of the substituents at the bridgehead positions (C1 and C3).

¹H NMR Spectroscopy



In an unsubstituted BCP, the bridgehead protons typically appear as a septet around 2.5 ppm, while the methylene protons resonate as a singlet around 1.9 ppm. Functionalization at the bridgehead positions leads to predictable changes in these chemical shifts. Electron-withdrawing groups will generally deshield the adjacent protons, shifting their signals downfield, while electron-donating groups will cause an upfield shift.

A key feature in the ¹H NMR spectra of 1,3-disubstituted BCPs is the long-range coupling between the bridgehead protons and the protons of the substituents. This through-space coupling, often denoted as J, provides crucial information for assigning the stereochemistry and confirming the connectivity of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the parent BCP shows two signals: one for the bridgehead carbons (C1 and C3) at approximately 23 ppm and another for the methylene carbons (C2, C4, and C5) at around 50 ppm. Similar to ¹H NMR, the chemical shifts of the bridgehead carbons are significantly influenced by the electronic properties of the substituents.

Comparative NMR Data of Functionalized BCPs

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for various functionalized BCPs, compiled from published literature. These values can serve as a reference for researchers in the structural elucidation of novel BCP derivatives.

Functional Group (at C1)	Bridgehead Proton (H1) Methylene Proton (H2/ Chemical Shift (ppm) Chemical Shift (ppm)		
-Н	~2.45 (septet)	~1.85 (singlet)	
-CH₃	~1.1 (singlet, methyl)	~1.5 (singlet)	
-СООН	-	~2.1-2.4 (singlet)	
-COOCH₃	-	~2.3 (singlet)	
-I	-	~2.3-3.0 (singlet)	
-F	-	~2.0 (doublet)	
-NHBoc	-	~2.2-2.3 (singlet)	



Table 1: Representative ¹H NMR Chemical Shifts for 1-Substituted Bicyclo[1.1.1]pentanes.

Functional Group (at C1)	Bridgehead Carbon (C1) Chemical Shift (ppm)	Methylene Carbon (C2/4/5) Chemical Shift (ppm)	Bridgehead Carbon (C3) Chemical Shift (ppm)
-Н	~23.5	~50.5	~23.5
-CH₃	~17-18	~52-54	~35-36
-СООН	~37-38	~51-52	~170-171
-COOCH₃	~45-46	~51-52	~170-171
-I	~-5 to -6	~60-62	~60-62
-F	~74-75 (d, J ≈ 329 Hz)	~55-56 (d, J ≈ 22 Hz)	~28 (d, J ≈ 48 Hz)
-NHBoc	~39-40	~55 (d, J ≈ 20 Hz)	~76-77 (d, J ≈ 316 Hz)

Table 2: Representative ¹³C NMR Chemical Shifts for 1-Substituted Bicyclo[1.1.1]pentanes.[1] [2][3]

Experimental Protocols General NMR Sample Preparation

- Weigh approximately 5-10 mg of the functionalized BCP derivative.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
- Ensure the sample is fully dissolved and the solution is homogeneous.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

NMR Data Acquisition

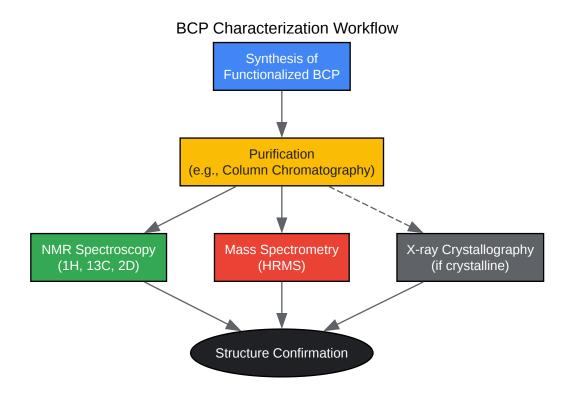


¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Standard pulse sequences are used for routine characterization. For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Visualizing BCP Functionalization and Characterization

The following diagrams illustrate the general structure of a functionalized BCP and a typical workflow for its characterization.

Caption: General structure of a 1,3-disubstituted bicyclo[1.1.1]pentane.



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Caption: A typical workflow for the synthesis and structural characterization of BCPs.

Comparison with Alternative Techniques

While NMR is the primary tool for the routine structural confirmation of functionalized BCPs in solution, other techniques provide complementary information.

- X-ray Crystallography: For crystalline BCP derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation.[4][5] This method is considered the "gold standard" for absolute structure proof but is contingent on obtaining suitable crystals.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized BCP by providing a highly accurate mass measurement.[1][3][6] Fragmentation patterns observed in MS/MS experiments can also offer insights into the structure and connectivity of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups (e.g., C=O, O-H, N-H) within the functionalized BCP, complementing the information obtained from NMR.

In conclusion, NMR spectroscopy, with its ability to provide detailed structural information in solution, remains the most powerful and versatile technique for the routine characterization of functionalized bicyclo[1.1.1]pentanes. When combined with mass spectrometry and, where possible, X-ray crystallography, a comprehensive and unambiguous structural assignment can be achieved, paving the way for the successful application of these unique molecular scaffolds in drug discovery and materials science.

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